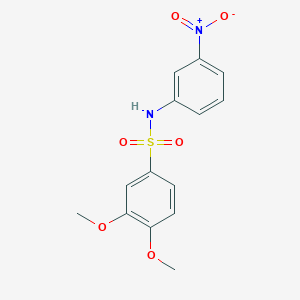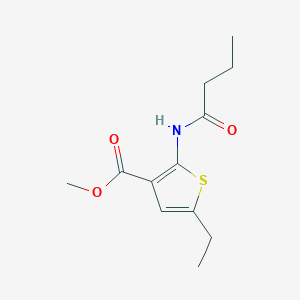
3,4-dimethoxy-N-(3-nitrophenyl)benzenesulfonamide
Übersicht
Beschreibung
3,4-dimethoxy-N-(3-nitrophenyl)benzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research due to its ability to stimulate the immune system. DNBS is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Wirkmechanismus
3,4-dimethoxy-N-(3-nitrophenyl)benzenesulfonamide acts as a hapten, which means it can bind to proteins in the body and trigger an immune response. When this compound is introduced to the body, it binds to proteins in the gut, leading to an immune response that can cause inflammation. This inflammation can be used to study the mechanisms of inflammatory bowel disease and other immune-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to induce colitis in animal models, leading to inflammation and damage to the gut. It has also been shown to activate immune cells, such as T cells and natural killer cells, which can lead to the destruction of cancer cells. This compound has been studied for its potential use in cancer immunotherapy, as it can activate the immune system to attack cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethoxy-N-(3-nitrophenyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a well-established tool for inducing colitis in animal models, which allows researchers to study the mechanisms of inflammatory bowel disease. It is also a potent activator of immune cells, which can be used to study the immune response to cancer cells. However, this compound has limitations in terms of its specificity and toxicity. It can bind to proteins in the body indiscriminately, leading to inflammation and damage to healthy tissues.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethoxy-N-(3-nitrophenyl)benzenesulfonamide. One area of interest is the development of more specific and less toxic analogs of this compound that can be used in laboratory experiments. Another area of interest is the use of this compound in combination with other immune modulators for cancer immunotherapy. Finally, the mechanisms of action of this compound and its effects on the immune system are still not fully understood, and further research is needed to elucidate these mechanisms.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(3-nitrophenyl)benzenesulfonamide has been widely used in scientific research as a tool to stimulate the immune system. It is commonly used to induce colitis in animal models, which allows researchers to study the mechanisms of inflammatory bowel disease. This compound has also been studied for its potential use in cancer immunotherapy, as it can activate immune cells to attack cancer cells.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-13-7-6-12(9-14(13)22-2)23(19,20)15-10-4-3-5-11(8-10)16(17)18/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMVJAPUMLXOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4769311.png)
![N-(4-chlorobenzyl)-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4769314.png)
![N-(2-methoxyethyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4769316.png)
![ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4769324.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4769331.png)

![11-(4-methoxyphenyl)-7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4769356.png)
![N-{2-[(4-chlorobenzyl)oxy]ethyl}-2-(1-naphthyl)acetamide](/img/structure/B4769368.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4769376.png)
![(4-fluorophenyl){4-[2-(4-methylphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B4769392.png)
![4,6-dimethyl-2-pyridin-2-ylthieno[2,3-b]pyridin-3-amine](/img/structure/B4769397.png)
![4-{[(6-methylpyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B4769404.png)
![methyl 2-[({2-[(2-chloro-6-fluorophenyl)acetyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4769412.png)

